2-phenyl-4-(2-phenylethanesulfonyl)morpholine

Description

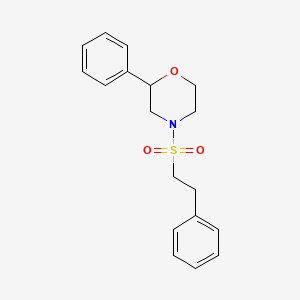

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-4-(2-phenylethylsulfonyl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S/c20-23(21,14-11-16-7-3-1-4-8-16)19-12-13-22-18(15-19)17-9-5-2-6-10-17/h1-10,18H,11-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNVOGLCRYWNSKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1S(=O)(=O)CCC2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for Morpholine (B109124) Ring Synthesis and Functionalization relevant to 2-phenyl-4-(2-phenylethanesulfonyl)morpholine

The formation of the 2-phenylmorpholine (B1329631) scaffold is a critical step in the synthesis of the title compound. Various methods have been developed for the synthesis of morpholine and its derivatives, with several being applicable to the construction of the 2-phenyl substituted ring.

Epoxide Opening Reactions for Morpholine Scaffold Construction

Epoxide ring-opening reactions are a versatile and widely employed strategy for the synthesis of β-amino alcohols, which are key precursors to morpholines. nih.govresearchgate.netrsc.org In the context of 2-phenylmorpholine synthesis, this typically involves the reaction of styrene (B11656) oxide with ethanolamine (B43304). The nucleophilic attack of the amine on the epoxide ring, often under thermal conditions, leads to the formation of N-(2'-hydroxy-2'-phenylethyl)-ethanolamine. prepchem.com This intermediate contains the necessary functionalities for subsequent cyclization to form the morpholine ring.

The regioselectivity of the epoxide ring opening is a crucial factor. With styrene oxide, the attack of the amine nucleophile preferentially occurs at the less sterically hindered terminal carbon of the epoxide ring, leading to the desired 2-phenyl-substituted amino alcohol. youtube.com The reaction can be carried out with or without a catalyst, and various conditions can be employed to optimize the yield and regioselectivity. jsynthchem.com

Cyclization Reactions for Tetrahydro-1,4-oxazine Ring Formation

Once the β-amino alcohol precursor, N-(2'-hydroxy-2'-phenylethyl)-ethanolamine, is obtained, the subsequent step is an intramolecular cyclization to form the tetrahydro-1,4-oxazine, or morpholine, ring. This transformation is typically achieved through dehydration, which can be promoted by heating in the presence of a strong acid, such as hydrochloric acid. prepchem.com The acidic conditions facilitate the protonation of one of the hydroxyl groups, which then acts as a good leaving group (water), allowing for the intramolecular nucleophilic attack by the other hydroxyl group to close the six-membered ring.

Alternative methods for the cyclization of amino alcohols to form morpholines have also been reported, offering different reaction conditions and potentially improved yields. researchgate.netchemrxiv.org These methods often involve the use of specific dehydrating agents or catalysts to facilitate the ring closure.

A summary of representative reaction conditions for morpholine ring formation is presented in the table below.

| Precursor | Reagents and Conditions | Product | Reference |

| N-(2'-hydroxy-2'-phenylethyl)-ethanolamine | 6N Hydrochloric acid, 110°C, 4 hours | 2-Phenylmorpholine | prepchem.com |

| tert-butyl (S)-2-phenylmorpholine-4-carboxylate | 4N HCl in dioxane, room temperature, overnight | (S)-2-Phenylmorpholine | chemicalbook.com |

Palladium-Catalyzed Cyclization Approaches

Palladium-catalyzed reactions have emerged as powerful tools in the synthesis of heterocyclic compounds, including morpholines. rsc.orgmdpi.com Palladium-catalyzed hydroamination is a key strategy for the stereoselective synthesis of substituted morpholines. nih.gov This approach can involve the intramolecular cyclization of an aminoalkene precursor, which can be derived from the reaction of an aziridine with an unsaturated alcohol. The palladium catalyst facilitates the addition of the amine across the double bond, leading to the formation of the morpholine ring with high stereocontrol. While not explicitly detailed for 2-phenylmorpholine in the provided context, this methodology represents a modern and potentially efficient route to this and other substituted morpholines.

Introduction of the 2-Phenylethanesulfonyl Moiety

With the 2-phenylmorpholine core in hand, the final key transformation is the introduction of the 2-phenylethanesulfonyl group at the nitrogen atom. This is typically achieved through a sulfonylation reaction.

Sulfonylation Reactions for Sulfone Linkage Formation

N-sulfonylation is a standard and reliable method for the formation of a sulfonamide linkage between an amine and a sulfonyl group. In the synthesis of this compound, this involves the reaction of 2-phenylmorpholine with 2-phenylethanesulfonyl chloride. nih.govnih.govresearchgate.net The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine (B92270), which acts as a scavenger for the hydrochloric acid that is generated as a byproduct. The nitrogen atom of the morpholine ring acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of the stable sulfonamide bond.

The general scheme for the N-sulfonylation of 2-phenylmorpholine is as follows:

Precursor Synthesis and Reactivity of 2-Phenylethane Sulfonyl Chlorides

The key reagent for the sulfonylation step is 2-phenylethanesulfonyl chloride. This compound is a reactive sulfonylating agent that can be prepared through various methods. While specific synthesis details for this exact precursor were not the focus of the search, the synthesis of sulfonyl chlorides is a well-established area of organic chemistry. achemblock.com

The reactivity of 2-phenylethanesulfonyl chloride is characterized by the electrophilicity of the sulfur atom, which is enhanced by the two oxygen atoms and the chlorine atom attached to it. This makes it susceptible to nucleophilic attack by amines, such as 2-phenylmorpholine, leading to the efficient formation of the desired sulfonamide product.

Introduction of the 2-Phenyl Substituent on the Morpholine Ring

One of the most established methods involves the cyclization of an N-substituted 2-amino-1-phenylethanol derivative. A common pathway begins with the reaction of an α-haloketone, such as 2-bromo-1-phenylethanone, with an amino alcohol like ethanolamine. The resulting intermediate undergoes reduction of the ketone and subsequent acid-catalyzed cyclization to form the 2-phenylmorpholine ring.

A more direct and stereochemically controllable approach utilizes the ring-opening of styrene oxide. chemicalbook.comgoogle.com The reaction of enantiomerically pure styrene oxide with ethanolamine or its N-protected derivatives provides a regioselective route to the corresponding amino alcohol precursor, which can then be cyclized. For example, reacting (R)-styrene oxide with an appropriate amine yields precursors for (R)-2-phenylmorpholine. chemicalbook.com This method is advantageous as the stereocenter is sourced directly from the chiral starting material. wikipedia.org

Modern catalytic methods offer highly efficient and asymmetric routes. Asymmetric hydrogenation of 2-substituted dehydromorpholine precursors using a chiral bisphosphine-rhodium catalyst has been shown to produce 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee) and in quantitative yields. semanticscholar.orgrsc.orgnih.gov This method is powerful as it builds the chiral center during the synthesis using a catalytic amount of a chiral inductor. Another advanced strategy is the copper-promoted oxyamination of alkenes, which allows for the simultaneous intramolecular addition of an alcohol and intermolecular addition of an amine across a double bond, forming the morpholine ring in a single, highly diastereoselective step. nih.gov

Stereoselective Synthesis of this compound and Analogues

The stereoselective synthesis of the title compound is typically achieved via a two-stage process: first, the asymmetric synthesis of the 2-phenylmorpholine core, followed by the N-sulfonylation to attach the 2-phenylethanesulfonyl group.

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. For instance, starting from L-phenylalaninol, a stereospecific rearrangement can be employed to produce chiral 2-benzylmorpholine, a close analogue. researchgate.net Similarly, the use of enantiopure (R)- or (S)-styrene oxide ensures the stereochemistry of the final morpholine ring is controlled from the outset. chemicalbook.comgoogle.com

Catalytic Asymmetric Hydrogenation: As mentioned previously, the hydrogenation of a 2-phenyl-dehydromorpholine precursor using a chiral catalyst, such as an SKP-Rh complex, is a highly effective method for obtaining enantiopure 2-phenylmorpholine. nih.gov

Resolution or Derivatization: A racemic mixture of 2-phenylmorpholine can be resolved into its constituent enantiomers using classical resolution techniques with chiral acids or through enzymatic resolution. Alternatively, synthesis can proceed from a resolved precursor, such as (S)-tert-butyl 2-phenylmorpholine-4-carboxylate, which is deprotected to yield the enantiopure amine. chemicalbook.com

Once the desired enantiomer of 2-phenylmorpholine is obtained, the final step is the sulfonylation of the secondary amine on the morpholine ring. This is a standard and generally high-yielding reaction where 2-phenylmorpholine is treated with 2-phenylethanesulfonyl chloride in the presence of a base. cbijournal.com The base, typically an organic amine like triethylamine or pyridine, or an inorganic base, acts as a scavenger for the hydrochloric acid generated during the reaction. libretexts.orgsemanticscholar.org The reaction conditions can be tailored based on the specific substrate and reagents used.

| Base | Solvent | Temperature | Typical Yield |

|---|---|---|---|

| Pyridine | Dichloromethane (B109758) (DCM) | 0 °C to Room Temp. | High |

| Triethylamine (TEA) | Tetrahydrofuran (THF) | 0 °C to Room Temp. | High |

| Sodium Hydride (NaH) | Dimethylformamide (DMF) | 0 °C to Room Temp. | Very High |

| Aqueous NaOH | Two-phase system (e.g., DCM/Water) | Room Temp. | Good to High |

Derivatization Strategies for Analogues and Prodrugs

The this compound scaffold offers multiple sites for chemical modification to produce analogues with potentially modulated biological activity or to create prodrugs with improved pharmacokinetic profiles.

Analogue Synthesis:

Phenyl Ring Substitution: Analogues can be readily synthesized by introducing substituents (e.g., halogens, alkyl, or alkoxy groups) onto the phenyl ring at the C-2 position. This is achieved by starting the synthesis with a correspondingly substituted precursor, such as a substituted styrene oxide or a substituted 2-bromo-1-phenylethanone.

Morpholine Ring Substitution: Further substitution on the morpholine ring itself can introduce additional chiral centers and conformational rigidity.

Sulfonyl Group Modification: The 2-phenylethanesulfonyl moiety can be replaced with other sulfonyl groups (e.g., arylsulfonyl, alkylsulfonyl) or entirely different functional groups. Standard N-acylation or N-alkylation reactions on the 2-phenylmorpholine intermediate can furnish a wide array of N-substituted analogues. libretexts.org

Prodrug Strategies: A primary strategy for developing prodrugs of morpholine-containing compounds involves modification at the morpholine nitrogen. While the target compound features a stable sulfonyl group, prodrug design for related analogues would focus on introducing a substituent at the N-4 position that is designed to be cleaved in vivo. This can be achieved by linking the core 2-phenylmorpholine structure via a labile functional group, such as an ester, carbonate, or carbamate, which can be hydrolyzed by metabolic enzymes to release the active secondary amine. This approach can be used to modulate the rate of drug release, potentially leading to a slower onset of action and a different pharmacological profile.

Structure Activity Relationship Sar Studies and Molecular Design

Impact of the Morpholine (B109124) Ring Substitution on Biological Activity

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance potency and modulate pharmacokinetic properties. nih.govresearchgate.netresearchgate.netfiveable.mechemrxiv.org Its inclusion can improve aqueous solubility and metabolic stability, making it a valuable component in drug design. The biological activity of morpholine-containing compounds is highly dependent on the nature and position of its substituents.

Influence of 2-Phenyl Substitution on Pharmacological Profiles

The substitution of a phenyl group at the C-2 position of the morpholine ring is a critical determinant of the compound's pharmacological effects. Analogues featuring a 2-phenyl substitution have been shown to possess the necessary structural elements for a range of biological activities, including sympathomimetic and analgesic properties. nih.gov This substitution can lead to central dopaminergic activities. nih.gov

Research into 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues has provided specific insights into how aryl substitutions influence interactions with key biological targets, such as monoamine transporters. The nature of the substituent on the phenyl ring significantly alters the potency for inhibiting dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (5-HT) uptake. For instance, replacing a chloro group with a fluoro group at the 3'-position of the phenyl ring increases potency for DAT and NET inhibition by 3.7- and 3.2-fold, respectively. mdpi.com The introduction of a bromo group at the same position results in a 5-fold increase in potency at DAT compared to the chloro-substituted analogue. mdpi.com This highlights the sensitivity of the binding pocket to the electronic and steric properties of the substituent on the 2-phenyl ring.

Below is an interactive table detailing the in vitro inhibition of monoamine uptake by various 2-(substituted phenyl)morpholine analogues, demonstrating the impact of substitution on pharmacological profiles.

Data sourced from Carroll, F. I., et al. (2011). Synthesis of 2-(Substituted Phenyl)-3,5,5-trimethylmorpholine Analogues. Journal of Medicinal Chemistry. mdpi.com

Contribution of the Sulfonyl Moiety to Molecular Interactions

The sulfonyl (SO₂) group is a key functional group in medicinal chemistry, prized for its unique physicochemical properties. researchgate.netresearchgate.net It acts as a bioisostere for other groups like carbonyls or phosphates and can significantly influence a molecule's biological activity. researchgate.net

Hydrogen Bonding and Electronic Effects of the Sulfone Group

The sulfone group is a powerful hydrogen bond acceptor. The two oxygen atoms attached to the sulfur atom can participate in strong hydrogen bonding interactions with hydrogen bond donors, such as the backbone NH groups of amino acids in a protein's active site. nih.govresearchgate.net This ability to form multiple hydrogen bonds can significantly enhance the binding affinity of the molecule for its target. researchgate.net The tetrahedral geometry of the sulfur atom allows the sulfone oxygen atoms to form hydrogen bonds in multiple dimensions, providing a versatile template for molecular recognition. nih.gov

Furthermore, the sulfone group is strongly electron-withdrawing. researchgate.net This electronic effect can modulate the properties of adjacent parts of the molecule. For instance, it can influence the acidity of nearby protons or alter the electron density of aromatic rings, which can be crucial for interactions such as π-stacking or cation-π interactions within the receptor binding pocket.

Conformational Flexibility Imparted by the Sulfone Linkage

The sulfone group acts as a linker between the morpholine ring and the phenylethyl side chain. The nature of this linker is critical for the molecule's ability to adopt the correct conformation for binding. While linkers can be highly flexible, this can come at an entropic cost upon binding to a rigid target. nih.gov The sulfone linkage offers a degree of rotational freedom, but its tetrahedral geometry also imposes certain conformational constraints. nih.govresearchgate.net This restricted flexibility can be advantageous, as it may pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding and thus increasing affinity. nih.gov The linker's role is to optimally position the two interacting fragments—the 2-phenylmorpholine (B1329631) core and the phenylethyl side chain—within the binding site without introducing significant strain. nih.gov

Pharmacophoric Importance of the Phenylethyl Side Chain

A pharmacophore is an abstract description of the molecular features essential for molecular recognition by a biological target. fiveable.menih.gov The phenylethyl side chain of 2-phenyl-4-(2-phenylethanesulfonyl)morpholine represents a critical pharmacophoric feature, contributing significant hydrophobic and aromatic characteristics.

Spatial Orientation and Hydrophobic Interactions

The spatial arrangement of the phenyl and phenylethanesulfonyl moieties relative to the morpholine ring is a key determinant of biological activity. The phenyl group at the 2-position of the morpholine ring and the phenyl group of the phenylethanesulfonyl substituent are capable of engaging in significant hydrophobic interactions with complementary pockets in a target protein. The flexibility of the ethylsulfonyl linker allows the terminal phenyl group to adopt various conformations, which can be critical for optimizing these hydrophobic contacts.

The nature and substitution pattern on these aromatic rings can profoundly influence binding. For instance, the introduction of lipophilic or electron-withdrawing/donating groups can alter the hydrophobic character and electronic properties of the molecule, thereby affecting its interaction with the target.

Table 1: Impact of Aromatic Substitution on Hydrophobic Interactions and Predicted Binding Affinity (Note: This table is illustrative, based on general principles of medicinal chemistry, as specific experimental data for this compound derivatives is not publicly available.)

| Substitution on Phenyl Ring | Substitution on Phenylethanesulfonyl Ring | Predicted Change in Hydrophobicity | Predicted Impact on Binding Affinity |

| H | H | Baseline | Baseline |

| 4-Cl | H | Increased | Potentially Increased |

| 4-OCH3 | H | Decreased | Potentially Decreased |

| H | 4-F | Increased | Potentially Increased |

| 4-CH3 | 4-CH3 | Significantly Increased | Potentially Increased (risk of steric hindrance) |

Modulation of Receptor/Enzyme Binding Affinity

The binding affinity of this compound derivatives for their biological targets can be finely tuned through structural modifications. The morpholine ring, with its nitrogen and oxygen atoms, can participate in hydrogen bonding or act as a scaffold to correctly orient the key interacting moieties. The sulfonyl group is a strong hydrogen bond acceptor and plays a crucial role in anchoring the ligand to the receptor or enzyme active site.

Alterations to the core structure can modulate these interactions. For example, modifying the substituents on the phenyl rings or changing the length and flexibility of the linker between the morpholine and the terminal phenyl group can significantly impact binding affinity and selectivity.

Table 2: Effect of Structural Modifications on Receptor/Enzyme Binding Affinity (Note: This table is illustrative, based on general principles of medicinal chemistry, as specific experimental data for this compound derivatives is not publicly available.)

| Modification | Rationale | Predicted Effect on Binding Affinity |

| Introduction of a hydroxyl group on a phenyl ring | Introduce a hydrogen bond donor | May increase or decrease, depending on the presence of a complementary H-bond acceptor in the binding site |

| Replacement of the sulfonyl group with an amide | Alter hydrogen bonding capacity and geometry | Likely to change affinity and selectivity profile |

| Shortening the ethyl linker to a methyl linker | Reduce flexibility | May increase affinity through reduced entropic penalty, or decrease if flexibility is required for optimal binding |

| Introducing a substituent at the 3-position of the morpholine ring | Probe for additional binding pockets | Potential for increased affinity if favorable interactions are formed |

Rational Drug Design Approaches for this compound Derivatives

Rational drug design strategies are instrumental in systematically optimizing the properties of lead compounds like this compound. These approaches leverage an understanding of the target structure and ligand-receptor interactions to design new molecules with improved characteristics.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a powerful strategy to explore novel chemical space while retaining the key pharmacophoric features of the parent molecule. For derivatives of this compound, this could involve replacing the morpholine ring with other heterocyclic systems that maintain a similar spatial arrangement of the phenyl and sulfonyl functionalities. The goal is to identify new scaffolds with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles.

Bioisosteric replacement is a more conservative approach where a specific functional group is replaced by another with similar physicochemical properties. This technique is often used to fine-tune the properties of a lead compound. For instance, the sulfonyl group could be replaced with other electron-rich groups capable of acting as hydrogen bond acceptors. Similarly, the phenyl rings could be replaced by various heteroaromatic rings to modulate properties like solubility, metabolism, and target interactions.

Table 3: Potential Scaffold Hops and Bioisosteric Replacements for this compound (Note: This table is illustrative and presents hypothetical examples.)

| Original Moiety | Potential Replacement | Rationale |

| Morpholine | Piperidine, Piperazine, Thiomorpholine | Explore different heterocyclic cores with altered hydrogen bonding capacity and lipophilicity. |

| Phenylethanesulfonyl | Phenylacetamide, Benzyloxy, Phenylpropyl | Modify the linker and hydrogen bonding properties while maintaining a terminal aromatic group. |

| Phenyl | Pyridyl, Thienyl, Furanyl | Introduce heteroatoms to alter electronic properties, solubility, and potential for new interactions. |

| Sulfonyl | Sulfoximine, Phosphonate | Introduce alternative hydrogen bond acceptors with different geometries and electronic distributions. |

Targeted Modulation of Biological Activity through Structural Modifications

A systematic approach to structural modification allows for the targeted modulation of biological activity. By making discrete changes to the structure of this compound and assessing the impact on activity, a detailed SAR can be constructed. This information is then used to guide the design of new analogs with enhanced potency and selectivity.

For example, if initial studies indicate that a particular region of the molecule is solvent-exposed in the binding pocket, the addition of polar groups in that area could enhance solubility and potentially form favorable interactions. Conversely, if a hydrophobic pocket is identified, increasing the lipophilicity of the corresponding part of the molecule could lead to improved binding. Computational modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be invaluable in predicting the effects of such modifications and prioritizing the synthesis of the most promising compounds.

Mechanistic Investigations and Biological Target Interaction

Cellular and Molecular Mechanisms of Action for Related Morpholine (B109124) Sulfone Derivatives

The biological activity of morpholine sulfone derivatives is rooted in their ability to interact with key cellular and molecular machinery. These interactions can lead to the modulation of enzyme activity, receptor signaling, and metabolic pathways.

Phosphoinositide 3-kinases (PI3Ks): The PI3K signaling pathway is crucial in regulating cell growth, proliferation, and survival, making it a prime target in cancer therapy. Certain morpholine-containing derivatives have been designed and synthesized as potent PI3K inhibitors. researchgate.net For example, a series of thieno[2,3-d]pyrimidine (B153573) derivatives incorporating a morpholine moiety demonstrated significant PI3K inhibitory activity, which is a key mechanism for their anticancer effects. researchgate.net The morpholine ring in these compounds often serves to enhance solubility and engage in hydrogen bonding within the enzyme's active site. nih.gov

Carbonic Anhydrases (CAs): Carbonic anhydrases are metalloenzymes that play a role in various physiological processes, including pH regulation and gas exchange. nih.gov Their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. mdpi.commdpi.com The sulfonamide group (a close relative of the sulfone group in the subject compound) is a classic zinc-binding group for designing CA inhibitors. nih.gov Numerous studies have evaluated sulfonamide derivatives, including those with heterocyclic scaffolds, for their inhibitory activity against various human (h) CA isoforms. For instance, a series of 1,3,5-trisubstituted-pyrazolines bearing a benzenesulfonamide (B165840) moiety were synthesized and showed significant inhibitory effects against hCA I and hCA II. nih.gov

Adrenergic Receptors: Adrenergic receptors (ARs), which respond to epinephrine (B1671497) and norepinephrine (B1679862), are another important class of G protein-coupled receptors. Ligands for ARs often contain an amino group that interacts with the receptor and an aromatic ring that engages in π-π stacking. mdpi.com The structural features of morpholine derivatives can be adapted to target these receptors. There is known cross-reactivity between adrenergic and other neurotransmitter systems, with some ligands capable of binding to both dopamine (B1211576) and adrenergic receptors. nih.govmdpi.com The catecholamine pharmacophore, which is key for AR binding, involves interactions with specific serine residues in the transmembrane domains of the receptor, a recognition pattern that can be mimicked by appropriately substituted heterocyclic compounds. mdpi.com

The folate synthesis pathway is essential for the production of nucleotides and certain amino acids, making it a target for antimicrobial and anticancer agents. While sulfonamides are well-known inhibitors of dihydropteroate (B1496061) synthase, an enzyme in the folate pathway, there is limited direct evidence in the provided search results linking morpholine sulfone derivatives specifically to the inhibition of this pathway. Research has focused on synthesizing folic acid derivatives that incorporate other heterocyclic systems to enhance biological activity, but not on the inhibitory action of morpholine sulfones on this pathway. nih.gov

In Vitro Pharmacological Studies of 2-phenyl-4-(2-phenylethanesulfonyl)morpholine Analogues

The biological effects of analogues are typically characterized through a series of in vitro studies that measure their activity in cellular and biochemical contexts.

Cell-based assays are fundamental for determining the cytotoxic or cytostatic effects of new chemical entities. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method used to assess cell viability. Novel pyrimidine-morpholine hybrids have been evaluated for their cytotoxic potential against cancer cell lines such as the human breast adenocarcinoma cell line (MCF-7) and human colon adenocarcinoma cell line (SW480). researchgate.net Similarly, quinazoline-morpholinobenzylideneamino hybrid compounds were tested against the human lung carcinoma cell line (A549) and a non-cancerous human bronchial epithelial cell line (BEAS-2B) to assess potency and selectivity. nih.gov Other cell-based assays include cell cycle analysis, which can determine if a compound arrests cell division at a specific phase (e.g., G0/G1 or G2/M), and apoptosis assays to confirm if the compound induces programmed cell death. researchgate.netnih.gov

To confirm that a compound interacts directly with its intended molecular target, biochemical assays are employed. These assays measure the compound's effect on the activity of a purified enzyme or its binding affinity to a receptor.

For enzyme inhibitors, these assays are crucial for determining inhibitory constants like IC₅₀ (the concentration of an inhibitor required to reduce enzyme activity by 50%) and Kᵢ (the inhibition constant). For instance, the inhibitory potential of morpholine-thiophene hybrid thiosemicarbazones against the urease enzyme was evaluated using the indophenol (B113434) method. nih.gov For carbonic anhydrase inhibitors, a stopped-flow instrument is used to measure the inhibition of the CA-catalyzed CO₂ hydration reaction. mdpi.com These assays provide quantitative data on the potency and efficacy of the compounds, guiding structure-activity relationship (SAR) studies. nih.gov

Preclinical Animal Model Applications of Morpholine Sulfone Derivatives

The therapeutic potential of morpholine sulfone derivatives is extensively evaluated in preclinical animal models. These in vivo studies are critical for demonstrating the physiological effects of these compounds and for validating their mechanism of action in a complex biological system. nih.gov The morpholine ring is often incorporated into drug candidates to improve pharmacokinetic properties, which is a key consideration for in vivo efficacy. nih.govx-mol.net

Preclinical research utilizes various established animal models of disease to assess the efficacy of morpholine sulfone derivatives across different therapeutic areas.

Anti-inflammatory Activity: The anti-inflammatory potential of compounds is frequently assessed using the carrageenan-induced paw edema model in rats, a standard model for acute inflammation. For instance, a study on a pyrrole (B145914) derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, demonstrated significant anti-inflammatory activity. After 14 days of administration, all tested doses markedly inhibited paw edema at all measurement time points. nih.gov Similarly, 2-phenyl and 2-biphenyl derivatives of morpholine have been noted for their anti-inflammatory action. nih.gov Another investigation into benzylidene-oxazolones also confirmed anti-inflammatory effects, with one derivative reducing edema by 50.6% compared to aspirin's 41.5%. nih.gov These models are crucial for quantifying the ability of a compound to reduce inflammation in vivo.

Table 1: Efficacy of Pyrrole Derivative in Carrageenan-Induced Paw Edema Model

| Compound | Model | Key Finding | Reference |

|---|---|---|---|

| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | Carrageenan-induced paw edema in Wistar rats | Significant reduction in paw edema at all time points after 14 days of treatment. | nih.gov |

| 4-(3,5-dimethoxybenzylidene)-2-phenyl-oxazol-5(4H)-one | Anti-inflammatory model | Decreased edema by 50.6%. | nih.gov |

Hypolipidemic Activity: The efficacy of morpholine derivatives in reducing lipid levels has been demonstrated in Triton WR-1339-induced hyperlipidemic rat models. This model simulates a hyperlipidemic state, allowing for the evaluation of a compound's ability to lower cholesterol and triglycerides. One study found that 2-biphenyl morpholine derivatives significantly reduce plasma triglycerides, total cholesterol, and LDL-cholesterol. nih.gov The most active compound in this class, 2-(4-biphenyl)-4-methyl-octahydro-1,4-benzoxazin-2-ol, demonstrated a potent hypolipidemic and hypocholesterolemic effect, significantly lowering levels of key lipids in the plasma. nih.govresearchgate.net

Table 2: Hypolipidemic Effects of a Morpholine Derivative in Hyperlipidemic Rats

| Compound | Model | Total Cholesterol Reduction | LDL Reduction | Triglycerides Reduction | Reference |

|---|---|---|---|---|---|

| 2-(4-biphenyl)-4-methyl-octahydro-1,4-benzoxazin-2-ol | Triton WR-1339 induced hyperlipidemic rats | 54% | 51% | 49% | nih.govresearchgate.net |

Anticancer Activity: The in vivo anticancer potential of sulfone-containing derivatives is often evaluated using xenograft models, where human cancer cells are implanted into immunocompromised mice. A study on a series of [4-(2-phenylethenesulfonylmethyl)phenyl]quinazolin-4-yl-amines, which are structurally related to morpholine sulfone derivatives, tested their efficacy in an HT-29 human colon adenocarcinoma xenograft model. nih.govresearchgate.net One compound from this series showed promising dose-dependent antitumor activity in this model. nih.gov The development of morpholine-containing anticancer drugs is an active area of research, particularly for central nervous system (CNS) tumors like glioblastoma. e3s-conferences.orgnih.gov Additionally, other types of sulfone derivatives, such as phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates, have been shown to decrease MCF7 breast cancer tumor growth as effectively as paclitaxel (B517696) in mouse models. nih.govmdpi.com

Table 3: Anticancer Efficacy of a Sulfonyl Derivative in a Xenograft Model

| Compound Class | Compound Example | Model | Key Finding | Reference |

|---|---|---|---|---|

| [4-(2-Phenylethenesulfonylmethyl)phenyl]quinazolin-4-yl-amines | Compound 9 | HT-29 human colon adeno carcinoma xenograft | Exhibited promising dose-dependent antitumor activity. | nih.govresearchgate.net |

| Phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates | CEU-934 and CEU-938 | MCF7 tumor-bearing Nude mouse model | Decreased tumor growth as efficiently as paclitaxel. | nih.govmdpi.com |

One method of in vivo target validation involves ex vivo analysis following in vivo drug administration. For example, a novel corticotropin-releasing factor receptor 1 (CRF1) antagonist containing a morpholine moiety, MTIP, was administered orally to rats. nih.gov Subsequently, brain tissue was collected and analyzed to measure the binding of the compound to its target. The study found that MTIP inhibited the binding of a radiolabeled ligand to CRF1 receptors in the cerebellum, confirming that the drug reached its target in the brain and engaged with it. nih.gov

In other cases, target validation is inferred from the compound's specific biological effects. For instance, certain hypolipidemic 2-biphenyl morpholine derivatives are thought to act as squalene (B77637) synthase inhibitors. nih.gov Validating this in an in vivo setting would involve measuring the levels of squalene and cholesterol precursors in treated animals to confirm that the enzymatic pathway is indeed inhibited as predicted. Such studies are crucial for bridging the gap between in vitro activity and in vivo efficacy, confirming that the drug not only reaches its target but also modulates it to produce a therapeutic outcome.

Computational Chemistry and Molecular Modeling Applications

Conformational Analysis and Molecular Dynamics SimulationsThese methods study the dynamic nature of molecules, including their flexibility and how they change shape over time.

Conformational Analysis: This involves identifying the preferred low-energy three-dimensional shapes (conformations) that a molecule can adopt. This is crucial as a molecule's shape often dictates its biological function.

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the movement of atoms in a molecule or a ligand-target complex over time. These simulations can reveal how a ligand interacts with its target on a dynamic level, assess the stability of the binding pose predicted by docking, and provide insights into the mechanisms of binding and protein function.

Without specific studies on "2-phenyl-4-(2-phenylethanesulfonyl)morpholine," any discussion of these computational applications in relation to it would be purely speculative and not based on scientific evidence.

Exploring the Conformational Landscape of the Compound

The conformational flexibility of this compound is a key determinant of its physical, chemical, and biological properties. Conformational analysis, the study of the different 3-dimensional arrangements a molecule can adopt through rotation around its single bonds, can be effectively performed using computational methods. libretexts.org These methods help in identifying the most stable conformers and the energy barriers between them.

Computational approaches such as molecular mechanics (MM) and quantum mechanics (QM) can be employed to map the potential energy surface of the molecule. A systematic conformational search would involve rotating the key dihedral angles and calculating the energy of each resulting conformation. This process would identify the low-energy conformers, which are the most likely to be populated at room temperature. For molecules containing a sulfonyl group, studies have shown that the conformational preferences are a balance of various interactions, including steric hindrance and electrostatic interactions. nih.gov For instance, in related sulfonamides, the orientation of the amino group relative to the sulfonyl group has been shown to be a critical factor in determining the most stable conformation. nih.gov

The results of such an analysis for this compound could be presented in a table summarizing the relative energies and key dihedral angles of the most stable conformers.

Table 1: Hypothetical Stable Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle 1 (°C-S-N-C) | Dihedral Angle 2 (°C-C-S-N) |

|---|---|---|---|

| 1 (Global Minimum) | 0.00 | value | value |

| 2 | value | value | value |

| 3 | value | value | value |

(Note: This table is hypothetical and for illustrative purposes only, as no specific computational data for this compound is publicly available.)

Ligand-Protein Dynamics and Stability

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules and their interactions with biological macromolecules, such as proteins. nih.govnih.gov If this compound were to be investigated as a potential ligand for a protein target, MD simulations could provide invaluable insights into its binding mode, the stability of the ligand-protein complex, and the energetic contributions of various interactions. mdpi.com

An MD simulation would begin with a starting structure of the ligand-protein complex, often obtained from molecular docking studies. The system is then solvated in a box of water molecules, and ions are added to neutralize the system and mimic physiological conditions. The simulation then calculates the forces acting on each atom and integrates Newton's equations of motion to predict the trajectory of the atoms over time. nih.gov

Analysis of the MD trajectory can reveal:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time, one can assess the stability of the binding pose. A stable RMSD suggests that the ligand remains bound in a consistent orientation.

Key Interactions: The simulation can identify persistent hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein that are crucial for binding affinity.

Conformational Changes: MD simulations can capture how the protein and ligand adapt to each other upon binding, revealing any induced-fit mechanisms. researchgate.net

Binding Free Energy Calculations: Advanced techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can be used to estimate the binding free energy of the ligand, providing a quantitative measure of its affinity for the protein.

For sulfonyl group-containing compounds, it is known that the sulfonyl group can act as a hydrogen bond acceptor, which could be a critical interaction in a protein binding pocket. nih.gov

Electronic Structure Calculations for Reactivity and Spectroscopic Properties

DFT and Ab Initio Methods for Electronic Properties

Density Functional Theory (DFT) and ab initio methods are powerful quantum mechanical approaches used to calculate the electronic structure of molecules from first principles. nih.govrsc.org These methods can provide detailed information about the distribution of electrons in this compound, which is fundamental to understanding its reactivity and spectroscopic properties.

Key electronic properties that can be calculated include:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally suggests a more reactive molecule.

Electron Density and Electrostatic Potential: These calculations can map the electron density distribution and generate a molecular electrostatic potential (MEP) map. The MEP map highlights the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing insights into its intermolecular interactions and potential sites of chemical reaction.

Atomic Charges: Various methods can be used to calculate the partial charges on each atom, which can help in understanding the molecule's polarity and electrostatic interactions.

For compounds containing sulfonyl groups, DFT calculations have been successfully used to analyze their electronic properties and reactivity. nih.gov

Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations

| Property | Calculated Value |

|---|---|

| HOMO Energy (eV) | value |

| LUMO Energy (eV) | value |

| HOMO-LUMO Gap (eV) | value |

| Dipole Moment (Debye) | value |

(Note: This table is hypothetical and for illustrative purposes only, as no specific computational data for this compound is publicly available.)

Prediction of Spectroscopic Data (e.g., NMR, IR, UV-Vis)

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties of molecules. researchgate.net These predictions can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated with good accuracy using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. nih.govcomporgchem.com By calculating the NMR spectra for different possible isomers or conformers, one can compare the predicted spectra with the experimental data to determine the correct structure. rsc.org

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using DFT. The predicted IR spectrum can be compared with the experimental spectrum to assign the observed vibrational bands to specific functional groups and modes of vibration. nih.govstanford.edu For instance, the characteristic stretching frequencies of the S=O bonds in the sulfonyl group and the C-O-C bonds in the morpholine (B109124) ring could be accurately predicted.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λ_max) in the UV-Vis spectrum. nih.govmdpi.com The predicted spectrum can help in understanding the electronic transitions responsible for the observed absorption bands.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectrum | Key Predicted Feature | Wavenumber (cm⁻¹)/Wavelength (nm)/Chemical Shift (ppm) |

|---|---|---|

| IR | S=O stretch | value |

| UV-Vis | λ_max | value |

| ¹H NMR | Morpholine protons | value |

| ¹³C NMR | Phenyl carbons | value |

(Note: This table is hypothetical and for illustrative purposes only, as no specific computational data for this compound is publicly available.)

Based on a comprehensive search of publicly available scientific literature, there is no specific analytical data for the chemical compound This compound . The detailed research findings required to populate the requested article sections—including HPLC, GC-MS, NMR, Mass Spectrometry, and IR spectroscopy—are not available for this exact molecule.

Searches for the synthesis and characterization of "this compound" did not yield any publications containing the specific experimental data necessary to fulfill the request for a thorough and scientifically accurate article with detailed data tables. While information exists for structurally related compounds, such as 4-phenylmorpholine, 4-(benzenesulfonyl)morpholine, and N-(2-phenylethyl)morpholine, the strict requirement to focus solely on "this compound" prevents the use of this related, but distinct, information.

Therefore, it is not possible to generate the requested article with the specified level of detail and scientific accuracy as the foundational research data appears to be unpublished or otherwise not publicly accessible.

Advanced Analytical Methodologies in Research

Spectroscopic Characterization Techniques for Structural Elucidation

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsion angles, collectively defining the molecular conformation. Furthermore, for chiral molecules that crystallize in non-centrosymmetric space groups, X-ray crystallography can be employed to determine the absolute configuration of stereocenters.

While crystallographic data for 2-phenyl-4-(2-phenylethanesulfonyl)morpholine is not publicly available, an analysis of a closely related structure, 2-(bromomethyl)-4-(4-methylbenzene-1-sulfonyl)-2-phenylmorpholine, provides valuable insights into the solid-state conformation of this class of compounds. The crystallographic data for this related molecule is available from the Cambridge Structural Database (CSD). kaust.edu.sa The determination of its structure allows for a detailed examination of the morpholine (B109124) ring conformation, the orientation of the phenyl and substituted phenylethanesulfonyl groups, and the intramolecular interactions that stabilize the solid-state structure.

The process of determining the absolute configuration of a chiral molecule by X-ray crystallography relies on the phenomenon of anomalous dispersion. When X-rays interact with electrons, a phase shift occurs, and the magnitude of this effect is element-dependent. For non-centrosymmetric crystals, the diffraction pattern is not perfectly centrosymmetric, and the intensities of Friedel pairs (reflections hkl and -h-k-l) are slightly different. By carefully measuring these differences, the absolute structure can be determined. The Flack parameter is a critical value in assessing the correctness of the determined absolute configuration, with a value close to zero indicating a high level of confidence in the assignment.

The solid-state structure of a molecule is influenced by a variety of intermolecular forces, including hydrogen bonding, van der Waals forces, and π-stacking interactions. The crystal packing of this compound would be dictated by the interplay of these forces, influencing its physical properties such as melting point, solubility, and stability. Analysis of the crystal structure of similar compounds reveals the preferred packing motifs and the key intermolecular interactions that govern the supramolecular assembly.

| Crystallographic Parameter | Value for 2-(bromomethyl)-4-(4-methylbenzene-1-sulfonyl)-2-phenylmorpholine |

| CCDC Number | 2082545 kaust.edu.sa |

| Empirical Formula | C18H20BrNO4S |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 11.532(3) |

| b (Å) | 11.011(3) |

| c (Å) | 15.012(4) |

| α (°) | 90 |

| β (°) | 108.694(10) |

| γ (°) | 90 |

| Volume (ų) | 1805.3(8) |

| Z | 4 |

Note: The data presented in this table is for the related compound 2-(bromomethyl)-4-(4-methylbenzene-1-sulfonyl)-2-phenylmorpholine and is used for illustrative purposes.

Derivatization Strategies for Enhanced Detection and Quantification

In chromatographic analysis, derivatization is a chemical modification of an analyte to produce a new compound with properties that are more amenable to the analytical method being used. nih.gov For a compound like this compound, which lacks a strong chromophore or fluorophore, derivatization can significantly enhance its detectability by ultraviolet (UV) or fluorescence (FL) detectors in high-performance liquid chromatography (HPLC). welch-us.comhta-it.com Furthermore, derivatization can improve chromatographic behavior, such as peak shape and resolution, and can be essential for the separation of enantiomers. wikipedia.org

The primary goals of derivatizing this compound would be to introduce a moiety that allows for highly sensitive detection and to potentially create diastereomers from its enantiomers for chiral separation on a non-chiral stationary phase. The morpholine nitrogen, being a tertiary amine, and the sulfonyl group are the potential sites for derivatization, although the tertiary amine is generally more reactive for the introduction of common derivatizing agents.

Selection of Derivatizing Agents

The choice of a derivatizing agent is dictated by the functional groups present in the analyte, the desired detection method, and the required sensitivity. For this compound, with its tertiary amine functionality, several classes of derivatizing agents could be considered.

For UV-Visible Detection:

Reagents that introduce a highly conjugated system can significantly increase the molar absorptivity of the analyte, thereby enhancing UV-Visible detection.

| Derivatizing Agent | Target Functional Group | Resulting Derivative |

| 1-Naphthylisothiocyanate (NIT) researchgate.netijpsdronline.com | Tertiary Amine (after potential ring-opening or reaction with trace secondary amine precursor) | Thiourea derivative |

| Benzenesulfonyl chloride nih.gov | Tertiary Amine (under specific conditions) | Sulfonamide derivative |

For Fluorescence Detection:

Fluorescence derivatization offers higher sensitivity and selectivity compared to UV-Visible detection. Reagents that are themselves fluorescent or react to form a fluorescent product are employed.

| Derivatizing Agent | Target Functional Group | Resulting Derivative |

| Dansyl Chloride | Tertiary Amine | Fluorescent sulfonamide |

| Fluorescamine nih.gov | (Primarily for primary/secondary amines, but can be adapted) | Fluorescent derivative |

For Chiral Analysis:

To separate the enantiomers of this compound, a chiral derivatizing agent (CDA) can be used to form diastereomers. wikipedia.orgchemeurope.com These diastereomers have different physical properties and can be separated on a conventional achiral HPLC column.

| Chiral Derivatizing Agent (CDA) | Target Functional Group | Resulting Derivative |

| Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) chemeurope.com | (Requires a reactive site, typically alcohol or amine) | Diastereomeric esters/amides |

| 1-(9-Fluorenyl)ethyl chloroformate (FLEC) | (Typically for primary/secondary amines) | Diastereomeric carbamates |

| Axially Chiral Trifluoromethylbenzimidazolylbenzoic Acid (TBBA) acs.org | Chiral primary amines and secondary alcohols | Diastereomeric amides/esters |

Optimization of Derivatization Reaction Conditions

To ensure complete and reproducible derivatization, the reaction conditions must be carefully optimized. researchgate.net Incomplete derivatization can lead to multiple peaks for a single analyte and inaccurate quantification. The key parameters to optimize include:

Reagent Concentration: A sufficient excess of the derivatizing agent is necessary to drive the reaction to completion. However, a very large excess can interfere with the chromatographic analysis.

Reaction Temperature: The reaction rate is temperature-dependent. Higher temperatures can accelerate the reaction but may also lead to the degradation of the analyte or the derivative.

Reaction Time: The time required for the reaction to go to completion needs to be determined. This is often assessed by analyzing samples at different time points until the product peak area no longer increases.

pH/Solvent: The pH of the reaction medium is crucial, especially for reactions involving amines. The choice of solvent must ensure the solubility of both the analyte and the derivatizing agent and should not interfere with the reaction.

Catalyst: Some derivatization reactions may require a catalyst to proceed at a reasonable rate.

An example of an optimization process would involve a design of experiments (DoE) approach, where the effects of these parameters and their interactions are systematically studied to identify the optimal conditions for the derivatization of this compound.

Patent Landscape and Academic Innovations

Analysis of Patent Literature Featuring Morpholine (B109124) Sulfone Derivatives

The patent landscape for morpholine derivatives is extensive, reflecting the scaffold's utility in medicinal chemistry. researchgate.net The morpholine ring is often used to modulate physicochemical properties, such as aqueous solubility and brain permeability, making it a valuable component in drug design, particularly for central nervous system (CNS) agents. acs.orgnih.gov An analysis of patent literature reveals a focus on substituted morpholines, with various patents claiming rights to derivatives with specific substitution patterns intended for a range of therapeutic uses.

Patents related to morpholine derivatives frequently feature broad Markush structure claims, designed to protect a wide range of related compounds. Key structural elements that are commonly claimed include substitutions at the 2-, 3-, and 4-positions of the morpholine ring. The introduction of a phenyl group, particularly at the 2-position, is a recurring motif found in patented compounds with psychostimulant and antidepressant properties. google.comwikipedia.org

The inclusion of sulfur-containing functional groups, including sulfones, is specifically noted in patent literature for S1P conditioning agents. google.com A Chinese patent, CN102548976B, claims morpholine derivatives where a linker group can be -S-, -SO-, or -SO2- (sulfone), highlighting the recognized importance of this functional group in achieving desired biological activity. google.com

Recent patent activity from pharmaceutical companies like Supernus Pharmaceuticals further illustrates the therapeutic focus. Their patents cover methods of making and using substituted morpholine derivatives for the treatment of CNS disorders. pharmaceutical-technology.com The broader patent landscape for morpholine derivatives encompasses a diverse set of therapeutic areas, a testament to the scaffold's versatility.

| Patent/Publication No. | Assignee/Applicant | Key Structural Features Claimed | Therapeutic Area(s) | Reference |

|---|---|---|---|---|

| US11964951B2 | Supernus Pharmaceuticals Inc. | Substituted Morpholine Derivatives | CNS Disorders | pharmaceutical-technology.com |

| CN102548976B | Not Specified | (Sulphur) Morpholine Derivatives (including -SO2- group) | S1P Conditioning Agent | google.com |

| US6218390B1 | Not Specified | Morpholinone and Morpholine Derivatives | Benign Prostatic Hyperplasia, Lowering Intraocular Pressure | google.com |

| EP0080940A2 | Not Specified | 2-phenyl-4-ethyl-morpholine; 2-o-tolyl-4-methyl-morpholine | Antidepressants (CNS) | google.com |

| EP0777659B1 | Not Specified | Substituted 2-(phenyl)ethoxy-3-(phenyl)morpholine Derivatives | Tachykinin Antagonists (Pain, Migraine, Inflammation) | googleapis.com |

A direct patent explicitly claiming the exact structure "2-phenyl-4-(2-phenylethanesulfonyl)morpholine" was not identified in a review of the patent landscape. However, this does not mean the compound is free from intellectual property constraints. Its structure could potentially fall under the scope of broader, existing patents.

For instance, the claims in patent CN102548976B, which cover morpholine derivatives with a sulfonyl group (-SO2-), could conceivably encompass the target compound if the substituent definitions are sufficiently broad. google.com The structure of this compound contains the key features often described in broader patents: a 2-phenyl-morpholine core and a sulfone-containing substituent at the 4-position.

Therefore, the patent coverage for this specific molecule is ambiguous. It may exist in a novel and unpatented chemical space, or it could be considered an analogue under a broader patent that claims a genus of related structures. A definitive assessment would require a specialized freedom-to-operate analysis that meticulously examines the precise language and substituent definitions (e.g., Markush structures) within relevant patents.

Translation of Academic Research into Patentable Inventions

The journey of a compound from academic discovery to a patentable invention is fueled by extensive research into its synthesis, biological activity, and structure-activity relationships (SAR). Academic literature is rich with studies on morpholine derivatives, exploring their potential as anticancer, anti-inflammatory, antiviral, and antimicrobial agents. e3s-conferences.orge3s-conferences.org This foundational research identifies promising scaffolds and the key structural modifications that enhance biological activity.

For example, academic research has demonstrated that the morpholine moiety can improve the pharmacokinetic properties of a molecule, a critical step in developing a viable drug candidate. e3s-conferences.org The synthesis of novel derivatives, including morpholine sulfonamides, is a common theme in academic publications. These studies provide the "proof of concept" and the initial data that a pharmaceutical company might build upon to develop a proprietary, patentable compound. The continuous academic demand for novel drugs drives the research and development of new morpholine derivatives with enhanced biological activities and improved profiles. e3s-conferences.org This body of work essentially serves as a wellspring of innovation, from which commercial entities can identify and patent specific compounds, like this compound, that show particular promise for a given therapeutic application.

Collaborative Research Initiatives and Industry Partnerships

The development of novel therapeutics is often a collaborative process, bridging the gap between academic discovery and industrial development. While specific, publicly documented collaborations focused solely on this compound or closely related morpholine sulfones are not readily apparent in the literature, this model of partnership is standard in the pharmaceutical sector.

Industry-led patent filings, such as those from Supernus Pharmaceuticals for CNS-active morpholine derivatives, demonstrate the significant role of corporate research and development. pharmaceutical-technology.com However, the initial discoveries that lead to these development programs often originate in university laboratories. A collaborative effort between academic and industry labs is a common approach to characterizing therapeutic targets and validating new chemical entities. acs.org Such partnerships allow for the sharing of resources and expertise: universities typically provide novel biological insights and early-stage chemical matter, while pharmaceutical companies contribute their capabilities in medicinal chemistry optimization, preclinical development, and clinical trials. The intellectual property arising from these collaborations is often shared or licensed, forming the basis of the patents that protect the final therapeutic product.

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing sulfonyl-substituted morpholine derivatives like 2-phenyl-4-(2-phenylethanesulfonyl)morpholine?

- Methodology : A typical approach involves sulfonylation of a morpholine precursor. For example, sulfonyl groups can be introduced via reaction with sulfonyl chlorides under basic conditions. Sodium hydroxide or triethylamine is often used to deprotonate the morpholine nitrogen, facilitating nucleophilic attack on the sulfonyl chloride . Reaction optimization may involve temperature control (0–25°C) and inert atmospheres to minimize side reactions.

Q. Which spectroscopic techniques are critical for characterizing the structure of this compound?

- Methodology :

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm proton environments and carbon frameworks. The sulfonyl group deshields adjacent protons, appearing as distinct downfield shifts (~3.0–4.0 ppm for CH2SO2) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemistry and packing interactions, as demonstrated for related morpholinyl methanones .

Q. How can researchers design bioassays to evaluate the biological activity of this compound?

- Methodology : Start with in vitro assays targeting enzymes or receptors structurally related to the sulfonyl and phenyl motifs. For example:

- Enzyme Inhibition : Use fluorogenic substrates to measure inhibition kinetics (e.g., proteases or kinases).

- Cellular Assays : Assess cytotoxicity (MTT assay) or receptor binding (radioligand displacement) . Include positive/negative controls and dose-response curves.

Advanced Research Questions

Q. How can regioselectivity challenges in sulfonylation reactions be addressed during synthesis?

- Methodology : Regioselectivity depends on steric and electronic factors. Computational tools (DFT) predict reactive sites by analyzing electron density maps. For example, bulky substituents on the phenyl group may direct sulfonylation to the less hindered morpholine nitrogen. Experimental validation via <sup>15</sup>N NMR or isotopic labeling can track reaction pathways .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodology : Contradictions often arise from assay variability or impurities.

- Analytical Rigor : Use HPLC (e.g., C18 columns, 0.1% TFA in water/acetonitrile) to verify purity (>98%) and quantify degradation products .

- Meta-Analysis : Compare IC50 values across studies using standardized protocols (e.g., pH, temperature). Adjust for batch-to-batch variability via orthogonal assays .

Q. How can computational models predict the compound’s interaction with biological targets?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to simulate binding poses with target proteins (e.g., COX-2 or β-adrenergic receptors).

- MD Simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes. Validate with experimental binding affinities (SPR or ITC) .

Q. What advanced analytical methods quantify trace impurities in synthesized batches?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.